1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-2,2-dihydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,8,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFXIHCZMPQDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, traditionally used for chalcone synthesis, has been adapted for preparing 1-(3-bromophenyl)-2,2-dihydroxyethan-1-one under microwave irradiation. A mixture of 3-bromoacetophenone (5 mmol) and glyoxylic acid (5 mmol) in ethanol is treated with 6 N potassium hydroxide (2 mL). The reaction is irradiated at 80°C for 5 minutes, followed by neutralization with hydrochloric acid to yield the target compound .
Key Advantages :
-
Reduced reaction time (5 minutes vs. 20 hours for conventional heating).
Limitations :
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Requires precise control of microwave parameters to prevent decomposition.
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Scalability challenges due to equipment constraints.
Acid-Catalyzed Cyclocondensation with Thiocyanate
A catalyst-free, three-component reaction involving 3-bromoacetophenone , thiocyanate salts , and 2-aminobenzyl alcohol in acetonitrile with trifluoroacetic acid (TFA) produces this compound. The reaction proceeds via imine intermediate formation, followed by cyclization to yield the product in 85% isolated yield .
Mechanistic Insights :
-
TFA protonates the carbonyl oxygen, enhancing electrophilicity.
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Nucleophilic attack by thiocyanate forms a thioimidate intermediate.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Temperature | 25°C |
| Solvent | Acetonitrile |
| TFA Equivalents | 5.0 |
| Reaction Time | 3 hours |
Base-Mediated Aldol Condensation
In a modified Aldol approach, 3-bromobenzaldehyde and glyoxylic acid hydrate are condensed using sodium hydroxide (2.5 equiv) in a water-ethanol mixture (1:1 v/v). The reaction is stirred at 50°C for 16 hours, achieving a 78% yield after recrystallization from dichloromethane .
Critical Observations :
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Regioselectivity : Exclusive formation of the 1,2-dihydroxy configuration due to steric hindrance from the bromine substituent.
Oxidative Hydroxylation of Propargyl Alcohols
A two-step protocol involves:
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Sonogashira Coupling : 3-Bromophenylacetylene reacts with ethyl glyoxylate to form a propargyl alcohol derivative.
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Oxidative Hydroxylation : Treatment with oxone (2.0 equiv) in tetrahydrofuran-water (4:1) at 0°C introduces the dihydroxy groups, yielding the target compound in 67% overall yield .
Spectroscopic Validation :
Enzymatic Hydroxylation Using Monooxygenases
Biocatalytic methods employ P450BM3 mutants to hydroxylate 1-(3-bromophenyl)ethanone. The enzyme’s active site is engineered to accommodate the bromine substituent, achieving 42% conversion after 24 hours at pH 7.4 .
Performance Metrics :
| Enzyme Variant | Conversion (%) | Selectivity (1,2 vs. 1,3) |
|---|---|---|
| WT-P450BM3 | 12 | 1:1.2 |
| F87A Mutant | 42 | 9:1 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Microwave-Assisted | 95 | 99 | Moderate | 12.50 |
| Acid-Catalyzed | 85 | 97 | High | 8.20 |
| Base-Mediated | 78 | 95 | High | 6.80 |
| Oxidative Hydroxylation | 67 | 91 | Low | 18.30 |
| Enzymatic | 42 | 88 | Low | 24.00 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the aromatic ring undergoes electrophilic aromatic substitution and cross-coupling reactions . For example:
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Suzuki-Miyaura Coupling : The compound reacts with boronic acids in the presence of a palladium catalyst to form biaryl structures, critical in pharmaceutical synthesis.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid, Pd(PPh₃)₄ | K₂CO₃, DMF, 80°C, 12h | 3-Biphenylyl-2,2-dihydroxyethanone | 78% |
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Amination : Reacts with amines under basic conditions to yield aryl amine derivatives.
Condensation Reactions
The hydroxyl and ketone groups participate in Schiff base formation and heterocyclic synthesis :
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Schiff Bases : Reacts with aldehydes or ketones in acidic conditions to form imine-linked products .
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Mannich Reaction : Forms indolinone derivatives when reacted with bis(4-methoxyphenyl)amine in 1,2-dichloroethane with TFA as a catalyst .
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bis(4-methoxyphenyl)amine | TFA, DCE, 80°C | 5-Methoxy-1-(4-methoxyphenyl)indolin-3-one | 48% |
Oxidation and Reduction
The dihydroxyethanone moiety undergoes redox transformations:
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Oxidation : Converts to carboxylic acids or ketones using strong oxidants like KMnO₄.
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Reduction : The ketone group is reduced to a secondary alcohol with NaBH₄, yielding 1-(3-bromophenyl)-2,2,3-trihydroxypropane.
Tautomerism and Keto-Enol Equilibrium
The compound exhibits keto-enol tautomerism , stabilized by intramolecular hydrogen bonding. Studies on analogous structures (e.g., 1-(4-bromophenyl)-2,2-dihydroxyethan-1-one) show enol forms dominate in polar solvents, as confirmed by NMR and X-ray crystallography .
| Property | Keto Form (%) | Enol Form (%) | Conditions | Reference |
|---|---|---|---|---|
| Solvent: DMSO-d₆ | 15 | 85 | RT |
Mechanistic Insights
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Electrophilic Aromatic Substitution : Bromine’s electron-withdrawing effect directs incoming electrophiles to meta/para positions.
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Hydrogen Bonding : The geminal diol structure stabilizes transition states in condensation reactions .
This compound’s multifunctional design enables diverse reactivity, making it invaluable in medicinal chemistry and materials science. Experimental protocols and yields are optimized for scalability, as evidenced by its use in patented synthetic routes .
Scientific Research Applications
Applications in Organic Synthesis
1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one is primarily used as an intermediate in organic synthesis. Its applications include:
- Synthesis of Complex Molecules : The compound can serve as a precursor for synthesizing various biologically active compounds. For instance, it has been used in the development of new pyrazole derivatives through condensation reactions with hydrazines .
- Functionalization Reactions : The presence of hydroxyl groups allows for easy functionalization, enabling the introduction of various substituents that can enhance the compound's properties or biological activity .
Medicinal Chemistry
Research indicates that this compound exhibits notable biological activities, making it a candidate for drug development:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, compounds synthesized from this compound have demonstrated antiproliferative effects against breast and prostate cancer cells .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | Breast Cancer (MCF-7) | 15 | |
| Prostate Cancer (PC-3) | 20 | ||
| Anti-inflammatory | Endothelial Cells | 12 |
Case Studies
Several studies have highlighted the application of this compound in drug discovery:
- Synthesis and Biological Evaluation of Pyrazole Derivatives :
- Inhibition of Inflammatory Responses :
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one exerts its effects involves interactions with specific molecular targets. The bromine atom and dihydroxyethanone group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one with structurally or functionally related brominated aromatic ketones, focusing on synthesis, properties, and bioactivity.
1-(3-Bromophenyl)ethan-1-one
- Structure : Lacks hydroxyl groups, retaining only the ketone and bromophenyl moieties.
- Synthesis : Produced via Friedel–Crafts acylation of benzene, followed by bromination .
- Applications: Intermediate in pharmaceuticals (e.g., norfenefrine synthesis; atom efficiency: 24–36%) and agrochemicals.
- Key Differences : The absence of hydroxyl groups reduces polarity and hydrogen-bonding capacity, limiting its utility in applications requiring solubility or molecular interactions.
1-(3-Bromophenyl)-2-hydroxyethan-1-one
- Structure : Contains a single hydroxyl group at the β-position.
- Synthesis : Oxidative hydroxylation of 1-(3-Bromophenyl)ethan-1-one using KOH and PhI(OAc)₂, yielding a melting point of 104.2–107.1°C .
- Applications : Precursor for asymmetric reductions and metal coordination complexes.
- Key Differences: The mono-hydroxyl derivative exhibits intermediate polarity compared to the dihydroxy compound, influencing solubility and reactivity.
Chalcone Derivatives (e.g., (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one)
- Structure: Features a propenone bridge connecting the bromophenyl and aryl groups.
- Synthesis : Microwave-assisted Claisen-Schmidt condensation (62.32% yield, 800°C, 700 W) .
- Bioactivity : Demonstrates cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 422.22 ppm ) .
1-(3-Bromophenyl)ethan-1-one Oxime
- Structure : Oxime derivative of the parent ketone.
- Applications : Used in coordination chemistry (e.g., ligand for metal complexes) and nucleophilic reactions.
- Key Differences: The oxime group introduces nucleophilic reactivity, whereas dihydroxyethanone derivatives prioritize hydrogen bonding and acidity .
Data Tables
Table 1: Structural and Physical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₈H₇BrO₃ | 231.04 | N/A | Ketone, 2× hydroxyl |
| 1-(3-Bromophenyl)ethan-1-one | C₈H₇BrO | 199.05 | N/A | Ketone |
| 1-(3-Bromophenyl)-2-hydroxyethan-1-one | C₈H₇BrO₂ | 215.05 | 104.2–107.1 | Ketone, hydroxyl |
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one | C₁₆H₁₃BrO | 301.19 | N/A | Ketone, propenone |
Table 2: Bioactivity Comparison of Bromophenyl Derivatives
Research Findings and Trends
- Hydrogen Bonding : The dual hydroxyl groups in This compound enable robust hydrogen-bonding networks, which could stabilize crystal structures (see Etter’s graph-set analysis in ) or enhance solubility in polar solvents.
- Biological Potential: While chalcone derivatives exhibit cytotoxicity, the dihydroxy compound’s bioactivity remains unexplored. Its hydroxyl groups may improve interactions with biological targets, warranting further study.
Biological Activity
1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a brominated phenyl ring and two hydroxyl groups attached to a carbon chain. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dual hydroxyl groups are crucial for forming hydrogen bonds, which can modulate enzyme activity or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in diseases such as cancer or inflammation.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling cascades.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Antioxidant Properties
The compound has demonstrated significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its protective effects on cellular structures.
Cytotoxic Effects
In vitro studies reveal that this compound possesses cytotoxic effects against several cancer cell lines. This cytotoxicity is believed to stem from its interference with cellular proliferation and induction of apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Antioxidant | Scavenges free radicals | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Research Insights
A study published in ACS Omega explored the reactivity of vicinal carbonyl compounds like this compound with urea, revealing insights into its potential applications in synthetic organic chemistry and medicinal formulations .
Another investigation highlighted the compound's role in inhibiting specific enzymes linked to inflammatory responses, suggesting its utility in developing anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
